diethyl (2E,2'E)-2,2'-(biphenyl-4,4'-diyldinitrilo)bis(trifluoropropanoate)
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Overview
Description
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a biphenyl moiety
Preparation Methods
The synthesis of ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE involves several steps. One common synthetic route includes the condensation of 4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL with ethyl 2-bromo-3,3,3-trifluoropropanoate under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .
Chemical Reactions Analysis
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Scientific Research Applications
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and coatings due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE include:
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE: A similar compound with slight variations in the substituents on the biphenyl moiety.
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE: Another related compound with different functional groups attached to the ethyl ester.
ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE: A compound with a similar core structure but different substituents on the trifluoromethyl groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C22H18F6N2O4 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
ethyl 2-[4-[4-[(3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-ylidene)amino]phenyl]phenyl]imino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C22H18F6N2O4/c1-3-33-19(31)17(21(23,24)25)29-15-9-5-13(6-10-15)14-7-11-16(12-8-14)30-18(22(26,27)28)20(32)34-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
XGGPBDUHXRYYDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NC1=CC=C(C=C1)C2=CC=C(C=C2)N=C(C(=O)OCC)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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